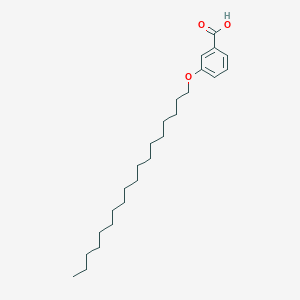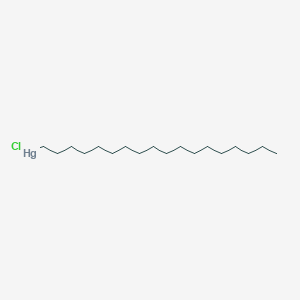
3-(Octadecyloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octadecyloxy)benzoic acid: is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an octadecyloxy group. This compound is known for its unique properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecyloxy)benzoic acid typically involves the etherification of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with octadecanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 3-(Octadecyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
科学的研究の応用
Chemistry: 3-(Octadecyloxy)benzoic acid is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of liquid crystals and surfactants .
Biology: In biological research, this compound is used to study the interactions between lipophilic molecules and biological membranes. It serves as a model compound for investigating the behavior of long-chain alkylbenzoic acids in biological systems .
Medicine: It can be incorporated into liposomes or other lipid-based carriers to enhance the delivery of hydrophobic drugs .
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings. Its long alkyl chain provides excellent lubrication properties and enhances the stability of coatings .
作用機序
The mechanism of action of 3-(Octadecyloxy)benzoic acid involves its interaction with lipid membranes. The octadecyloxy group allows the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
類似化合物との比較
3,4,5-Tris(octadecyloxy)benzoic acid: Similar in structure but with three octadecyloxy groups, leading to different physical and chemical properties.
4-(Octadecyloxy)benzoic acid: Similar but with the octadecyloxy group at the para position, affecting its reactivity and applications.
Uniqueness: 3-(Octadecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct properties compared to its analogs. Its position-specific substitution allows for targeted interactions with biological membranes and specific applications in material science .
特性
CAS番号 |
123876-12-0 |
|---|---|
分子式 |
C25H42O3 |
分子量 |
390.6 g/mol |
IUPAC名 |
3-octadecoxybenzoic acid |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27) |
InChIキー |
WFSOZFSPIBLCOV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)




![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
